

Investigating Off-Target Effects of Dapagliflozin In Vitro: A Technical Support Center

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Compound of Interest

Compound Name: *Dapagliflozin*

Cat. No.: *B1669812*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the off-target effects of **dapagliflozin** in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Does **dapagliflozin** exert effects on cells that do not express its primary target, SGLT2?

A: Yes, several in vitro studies have demonstrated that **dapagliflozin** can induce biological effects in cells that do not express SGLT2, or where its expression is negligible, such as various cancer cell lines, cardiomyocytes, and endothelial cells.^{[1][2]} These findings indicate the existence of SGLT2-independent, or "off-target," mechanisms of action.

Q2: What are the primary off-target signaling pathways modulated by **dapagliflozin** in vitro?

A: The most consistently reported off-target pathway affected by **dapagliflozin** is the AMP-activated protein kinase (AMPK) signaling pathway.^{[3][4][5]} Activation of AMPK by **dapagliflozin** has been observed in endothelial progenitor cells, renal tubular cells, and cardiac fibroblasts.^{[3][4][5]} This activation can subsequently influence downstream pathways, including the inhibition of the mammalian target of rapamycin (mTOR) and the modulation of inflammatory pathways like NF-κB.^{[4][6]} Effects on the MAPK signaling pathway have also been reported.^[7]

Q3: At what concentrations are off-target effects of **dapagliflozin** typically observed in vitro?

A: Off-target effects are often observed at concentrations higher than those required for SGLT2 inhibition, but which may still be pharmacologically relevant. For instance, studies have reported AMPK activation at concentrations ranging from 10 μM to 100 μM .^[4] Direct effects on cardiac ion channels were noted at a concentration of 100 μM .^{[8][9]} It is crucial to perform dose-response studies to characterize the specific concentration-dependent effects in your experimental system.

Q4: Can **dapagliflozin** directly interact with ion channels?

A: Yes, **dapagliflozin** has been shown to have direct functional interactions with human cardiac potassium channels when applied in vitro. At a concentration of 100 μM , it was found to reduce Kv11.1 (hERG) and Kv1.5 currents while enhancing Kir2.1, K2P2.1, and K2P17.1 currents.^{[8][9]} However, other studies showed it does not directly activate TRPV1 or Kv7 channels.^[10]

Q5: Are there known effects of **dapagliflozin** on cellular metabolism independent of SGLT2 inhibition?

A: Yes, **dapagliflozin** can influence cellular metabolism through off-target mechanisms. In human umbilical vein endothelial cells (HUVECs), **dapagliflozin** treatment (at 3 μM) led to reduced levels of metabolites in the purine and pyrimidine pathways.^[11] In skeletal muscle, while mitochondrial function remained unchanged, **dapagliflozin** treatment was associated with increased intramyocellular lipid content and gene expression related to lipid metabolism.^{[1][12]}

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation

Problem	Possible Cause	Recommended Action / Investigation
Decreased cell viability at high concentrations of dapagliflozin in a non-SGLT2 expressing cell line.	Off-target cytotoxicity. High concentrations of dapagliflozin (>50 μ M) have been noted to show cytotoxicity in some cell types, such as high glucose-treated HK-2 cells. [4]	1. Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific cell line using assays like MTT, MTS, or CellTiter-Glo®. 2. Assess Apoptosis: Use Annexin V/PI staining followed by flow cytometry to determine if the cell death is apoptotic or necrotic. 3. Investigate Mitochondrial Toxicity: Some SGLT2 inhibitors can affect mitochondrial function. [11] Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Altered cell proliferation rates not attributable to changes in glucose uptake.	Modulation of key signaling pathways. Off-target activation of AMPK is known to inhibit cell proliferation through downstream targets like mTOR. [6]	1. Profile Key Kinases: Perform western blot analysis to check the phosphorylation status of AMPK (Thr172), ACC (Ser79), and key proteins in the mTOR pathway (p70S6K, 4E-BP1). 2. Cell Cycle Analysis: Use propidium iodide (PI) staining and flow cytometry to investigate if cells are arresting at a specific phase of the cell cycle.

Issue 2: Unexplained Electrophysiological or Metabolic Changes

Problem	Possible Cause	Recommended Action / Investigation
Altered membrane potential or action potential duration in cardiomyocytes or neurons.	Direct ion channel modulation. Dapagliflozin has known direct effects on several cardiac potassium channels.[8][9]	1. Perform Patch-Clamp Electrophysiology: Characterize the specific effects of dapagliflozin on individual ion currents (e.g., IKr, IKs, IK1) in your cell type. (See Protocol 2). 2. Use Specific Channel Blockers: In functional assays, co-apply known ion channel blockers to identify which channel is being affected by dapagliflozin.
Changes in cellular respiration or glycolysis in the absence of SGLT2.	Off-target metabolic effects. Dapagliflozin can alter metabolic pathways, including purine/pyrimidine synthesis and lipid metabolism.[1][11]	1. Metabolic Flux Analysis: Use a Seahorse XF Analyzer to perform a Mitochondrial Stress Test or Glycolysis Stress Test to pinpoint effects on oxidative phosphorylation or glycolysis. 2. Metabolomics Profiling: Conduct untargeted or targeted metabolomics (LC-MS/GC-MS) to identify specific metabolic pathways being altered by dapagliflozin treatment.

Quantitative Data Summary

Table 1: Reported In Vitro Off-Target Effects of **Dapagliflozin** on Ion Channels

Target Ion Channel	Cell System	Dapagliflozin Conc.	Observed Effect	Citation
Kv11.1 (hERG)	Xenopus laevis oocytes	100 μ M	Current reduction	[8][9]
Kv1.5	Xenopus laevis oocytes	100 μ M	Current reduction	[8][9]
Kir2.1	Xenopus laevis oocytes	100 μ M	Current enhancement	[8][9]
K2P2.1 (TREK-1)	Xenopus laevis oocytes	100 μ M	Current enhancement	[8][9]
K2P17.1 (TASK-5)	Xenopus laevis oocytes	100 μ M	Current enhancement	[8][9]
Kv4.3	Xenopus laevis oocytes	100 μ M	No significant effect	[8][9]
TRPV1	HEK293 cells	30 μ M - 100 μ M	No direct activation	[10]

Table 2: Reported In Vitro Off-Target Effects of **Dapagliflozin** on Signaling & Metabolism

Effect	Cell Type	Dapagliflozin Conc.	Key Finding	Citation
AMPK Activation	HK-2 Cells	10 - 100 μ M	Dose-dependent increase in p-AMPK expression.	[4]
AMPK Activation	Cardiac Fibroblasts	0.3 - 0.5 μ M	Increased AMPK activation.	[5]
mTOR Pathway Inhibition	LO2 & HepG2 Cells	20 μ M	Significantly reduced p-mTOR/mTOR ratio.	[6]
Reduced Inflammation	HK-2 Cells	20 μ M	Suppressed HG-induced NF- κ B p65 nuclear translocation.	[4]
Reduced Oxidative Stress	H9C2 Cells	N/A	Attenuated high glucose-induced ROS levels.	[13]
Altered Metabolism	HUVECs	3 μ M	Reduced metabolite levels in purine/pyrimidine pathways.	[11]

Key Experimental Protocols

Protocol 1: Western Blot Analysis for AMPK Pathway Activation

- Cell Culture and Treatment: Plate cells (e.g., HK-2, HUVEC, H9C2) to achieve 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with varying

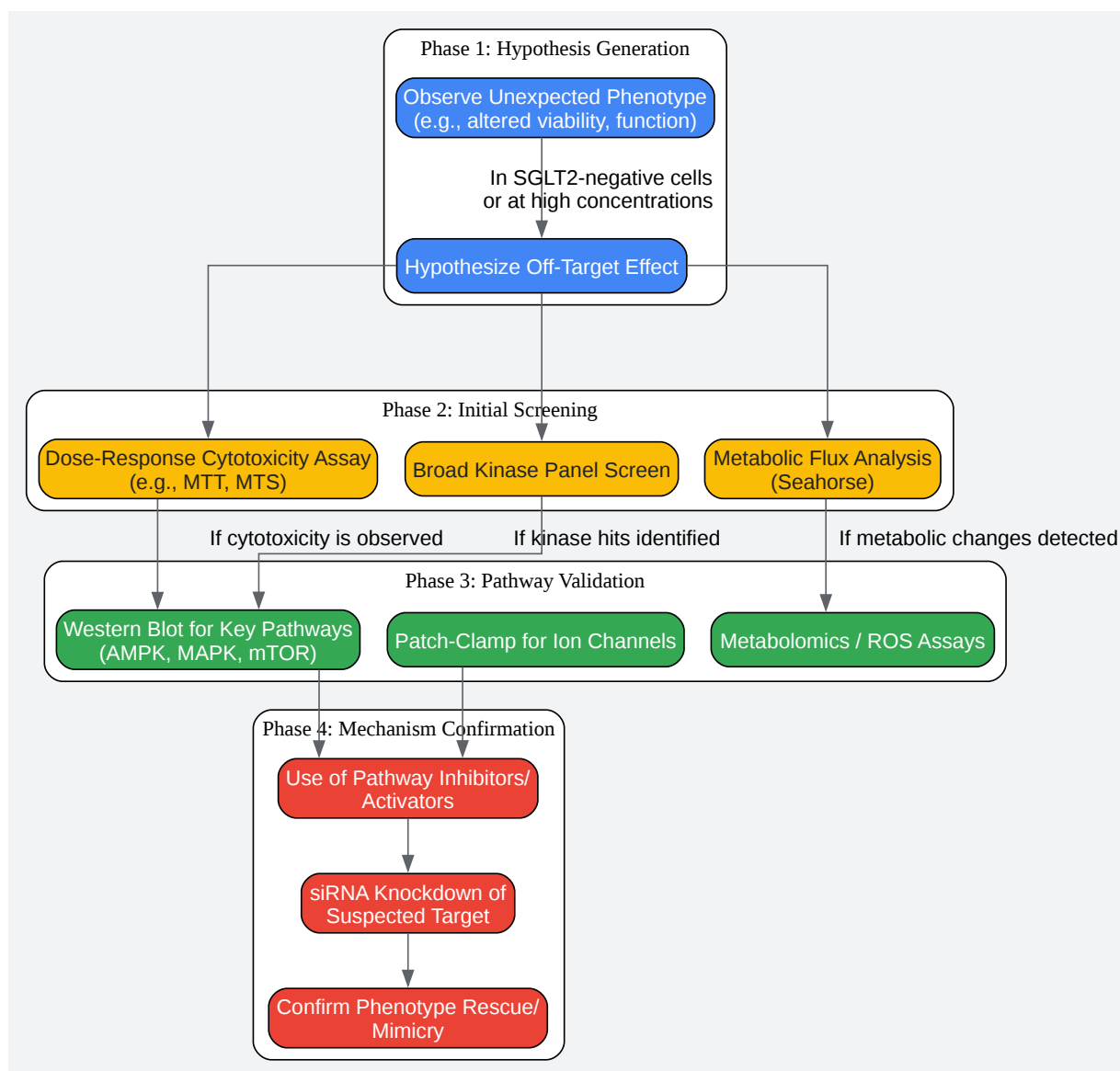
concentrations of **dapagliflozin** (e.g., 0, 1, 10, 25, 50 μ M) for a predetermined time (e.g., 24 hours). Include a positive control for AMPK activation, such as AICAR (500 μ M).

- **Protein Extraction:** Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine protein concentration using a BCA or Bradford protein assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts (20-30 μ g per lane), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on a 4-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-AMPK α (Thr172), anti-total-AMPK α , anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., β -actin or GAPDH).
 - Wash the membrane 3x for 10 minutes with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3x for 10 minutes with TBST.
- **Detection and Analysis:** Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ, normalizing phosphoprotein levels to their respective total protein levels.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on *Xenopus* Oocytes

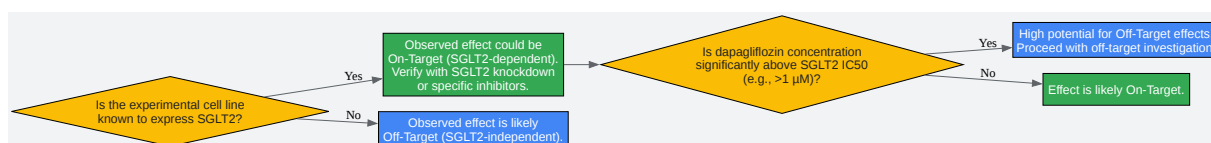
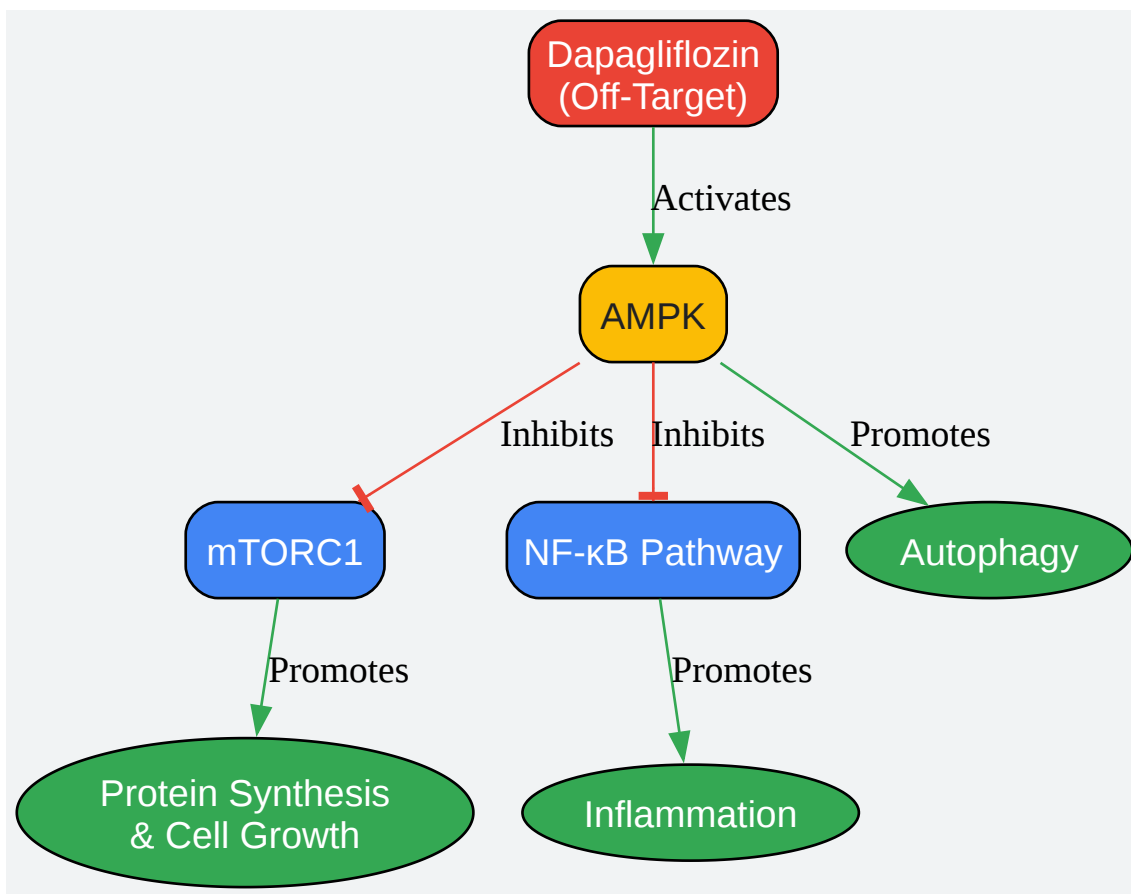
- Oocyte Preparation and cRNA Injection: Harvest and defolliculate Stage V-VI *Xenopus laevis* oocytes. Inject oocytes with cRNA encoding the human ion channel of interest (e.g., KCNH2 for Kv11.1, KCNA5 for Kv1.5). Incubate injected oocytes for 2-5 days at 16-18°C.
- Electrophysiological Recording:
 - Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
 - Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
 - Use a voltage-clamp amplifier to record whole-cell currents.
- Experimental Procedure:
 - Establish a stable baseline recording using a specific voltage protocol tailored to the ion channel being studied (e.g., for Kv1.5, hold at -80 mV and apply depolarizing steps from -60 mV to +60 mV).
 - Perfuse the chamber with ND96 solution containing the desired concentration of **dapagliflozin** (e.g., 100 μM).
 - Allow 5-10 minutes for the drug effect to stabilize.
 - Record currents using the same voltage protocol.
 - Perform a washout step by perfusing with drug-free ND96 solution to check for reversibility.
- Data Analysis: Measure current amplitudes at a specific voltage step (e.g., the peak current at +40 mV). Calculate the percentage of current inhibition or enhancement by comparing the current in the presence of **dapagliflozin** to the baseline current. Plot current-voltage (I-V) relationships to assess changes in channel gating.

Visualizations



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Caption: Workflow for investigating suspected off-target effects.



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